![molecular formula C11H15NO B3022833 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline CAS No. 953726-89-1](/img/structure/B3022833.png)
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that is part of the tetrahydroquinoline family. This compound and its derivatives are of interest due to their potential biological activities and their presence in various natural products. The compound has been synthesized and studied in various contexts, including its binding affinity to biological receptors and its synthesis methods.
Synthesis Analysis
The synthesis of 8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline has been approached through different methods. One method involves the Vilsmeier formylation of a trifluoroacetamide derivative, followed by cyclization and selective demethylation steps . Another approach for synthesizing optically pure derivatives combines catalytic hydrogenation with classical resolution, using a ruthenium-based catalytic system and commercial tartaric acid derivatives . Additionally, a facile synthesis method has been reported for introducing an 8-methyl substituent into a tetrahydroisoquinoline, which may have broader applications .
Molecular Structure Analysis
The molecular structure of 8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline is characterized by the presence of a tetrahydroquinoline core, a methoxy group at the 8-position, and a methyl group at the 5-position. The structural analysis of related compounds, such as 8-methylquinoline, has been conducted through metallation with rhodium(III) chloride to form various organorhodium complexes, which are characterized by spectroscopic methods .
Chemical Reactions Analysis
The reactivity of tetrahydroquinoline derivatives has been explored in various chemical reactions. For instance, a cyanoquinolinethione derivative was reacted with methyl iodide to yield a methylthio derivative, and further reactions with hydrazine hydrate and phenylhydrazine led to the formation of aminopyrazolotetrahydroquinoline hydrazones and other condensation products . These reactions demonstrate the versatility of tetrahydroquinoline derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline and its derivatives are influenced by the substituents on the tetrahydroquinoline core. For example, methoxylated tetrahydroisoquinolinium derivatives have been evaluated for their affinity for apamin-sensitive binding sites, with variations in affinity observed based on different substituents . The partition coefficients, antibacterial activity, and antiplaque activity of various hydroxyquinoline derivatives have also been determined, with some showing in vitro antiplaque activity .
Safety And Hazards
This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
properties
IUPAC Name |
8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h5-6,12H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAJTBHMPZTUNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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